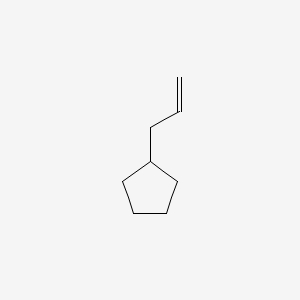

Allylcyclopentane

描述

Allylcyclopentane, also known as (Prop-2-en-1-yl)cyclopentane, is a hydrocarbon with the chemical formula C8H14. This compound is a colorless liquid at room temperature and is characterized by its unique structure, which includes a cyclopentane ring bonded to an allyl group. It is known for its flammability and potential hazards when inhaled, ingested, or in contact with skin .

准备方法

Synthetic Routes and Reaction Conditions: Allylcyclopentane can be synthesized through the reaction of cyclopentylmagnesium bromide with allyl bromide. This reaction typically involves the use of a Grignard reagent, where cyclopentylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbon in allyl bromide to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of Grignard reagents and similar organometallic compounds. The reaction conditions often include anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming cyclopentanone derivatives.

Reduction: Reduction reactions can convert this compound into cyclopentane derivatives.

Substitution: this compound can participate in substitution reactions, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentane derivatives.

Substitution: Various substituted cyclopentane compounds depending on the reagents used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Allylcyclopentane serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it useful in producing other compounds through functionalization reactions. For instance, it can undergo oxidation to yield alcohols or carboxylic acids, and it can participate in substitution reactions where the allyl group acts as a reactive site for nucleophiles.

Polymer Chemistry

In polymerization processes, this compound has been utilized as a comonomer in copolymerization reactions. Research indicates that when used with metallocene catalysts, this compound tends to form random copolymers, which can be beneficial for creating materials with specific properties tailored for industrial applications .

Biological Applications

Pharmacological Research

this compound and its derivatives have shown potential in pharmacological studies. Preliminary research suggests that compounds derived from allyl motifs exhibit anti-inflammatory and neuroprotective properties. For example, studies on related compounds indicate their ability to modulate inflammatory pathways and influence neurotransmitter levels, which could lead to therapeutic applications in treating neurodegenerative diseases .

Bioactive Compound Exploration

The exploration of bioactive compounds from natural sources has highlighted the significance of this compound derivatives. These compounds are being investigated for their cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy . The structural characteristics of this compound facilitate interactions with biological targets, enhancing its appeal in medicinal chemistry.

Industrial Applications

Flavor and Fragrance Industry

Due to its distinctive odor profile, this compound is utilized in the production of fragrances and flavors. Its unique chemical structure contributes to the development of novel aromatic compounds that can be employed in consumer products ranging from perfumes to food flavorings .

Material Science

In material science, this compound is explored for its potential use in creating advanced materials through polymerization techniques. The compound's reactivity allows for the development of high-performance materials suitable for applications such as insulators and seals .

Case Studies

- Synthesis of Complex Organic Molecules : A study demonstrated the utility of this compound as an intermediate in synthesizing complex molecules used in pharmaceuticals. The research highlighted various synthetic routes involving allylation and oxidation reactions that leverage its unique structure.

- Anti-Cancer Activity Investigation : Research into derivatives of this compound showed promising results against cancer cell lines such as HepG2 and MDA-MB-231. These studies focused on understanding the mechanisms through which these compounds induce apoptosis and inhibit tumor growth .

- Polymerization Studies : Investigations into the copolymerization of this compound revealed its effectiveness as a comonomer with ethylene, leading to materials with enhanced mechanical properties suitable for various industrial applications .

作用机制

The mechanism of action of allylcyclopentane primarily involves its reactivity due to the presence of the allyl group. The allyl group can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

相似化合物的比较

Cyclopentane: A saturated hydrocarbon with a similar ring structure but lacking the allyl group.

Allylcyclohexane: Similar to allylcyclopentane but with a six-membered ring.

Cyclopentylmethane: Another cyclopentane derivative with different substituents.

Comparison:

Uniqueness: this compound’s unique feature is the presence of the allyl group, which imparts distinct reactivity compared to other cyclopentane derivatives.

生物活性

Allylcyclopentane, a cyclic alkene with the molecular formula , has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by a cyclopentane ring with an allyl substituent. Its structure can be represented as follows:

This compound is notable for its unique reactivity patterns, particularly in radical-mediated reactions and as a substrate in catalytic processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study investigating various cyclic compounds found that this compound demonstrated effective inhibition against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens were recorded, highlighting the compound's potential as a lead in antimicrobial drug development.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be explored further for its antibacterial properties, particularly against resistant strains.

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system. A study conducted on rodent models assessed the compound's impact on neurotransmitter release and synaptic plasticity. The results indicated that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could have implications for treating neurological disorders such as anxiety and depression.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of clinical isolates. The study aimed to evaluate its efficacy compared to standard antibiotics. The findings revealed that this compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant bacterial strains.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment involved administering this compound to a cohort of mice subjected to stress-induced behavioral tests. The results showed a significant reduction in anxiety-like behaviors in treated mice compared to controls, suggesting potential anxiolytic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : Its structure allows it to act as a radical scavenger, potentially protecting cells from oxidative stress.

- Receptor Modulation : Evidence suggests that this compound may interact with neurotransmitter receptors, influencing synaptic transmission.

- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial effects.

化学反应分析

Radical-Mediated Reactions

The allylic C–H bonds (BDE ≈ 88 kcal/mol) in allylcyclopentane participate in radical chain reactions:

Allylic Bromination

-

Mechanism : N-bromosuccinimide (NBS) generates bromine radicals (Br- ), which abstract allylic hydrogens, forming an allyl radical. Subsequent reaction with Br₂ yields the brominated product .

-

Key Thermodynamic Data :

Reaction Step Activation Energy (Eₐ, kcal/mol) Rate Constant (k, M⁻¹s⁻¹) H-abstraction by Br- 10.4–14.1 1.2 × 10⁸ Allyl radical + Br₂ → Product <5 5.8 × 10⁹

Source: Computational studies on analogous allyl systems .

Photodriven [3 + 2] Cyclization

Under UV light, this compound undergoes radical-mediated cyclization with electron-deficient alkenes (e.g., acrylates):

Cycloaddition Reactions

This compound participates in thermal and mechanochemical cycloadditions :

[4 + 2] Diels-Alder Reaction

-

Conditions : 80–120°C, Lewis acid catalysts (e.g., Sc(OTf)₃).

-

Product : Substituted bicyclo[3.2.1]octane derivatives.

Mechanochemical [3 + 2] Cycloaddition

Under shear stress, this compound reacts with nitrones via a diradical intermediate:

-

Mechanism : Mechanical force lowers the activation barrier (ΔEₐ ≈ 6–8 kcal/mol) by distorting reactant geometry .

Epoxidation

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

-

Stereoselectivity : Predominantly trans-epoxide due to steric hindrance.

Hydroboration-Oxidation

-

Regiochemistry : Anti-Markovnikov addition (BH₃·THF).

-

Product : Cyclopentylpropan-1-ol.

Comparative Reactivity Analysis

The table below summarizes reaction pathways and efficiencies:

| Reaction Type | Conditions | Major Product | Yield (%) | Eₐ (kcal/mol) |

|---|---|---|---|---|

| Allylic Bromination | NBS, CCl₄, light | 3-Bromothis compound | 92 | 10.4 |

| [3 + 2] Cyclization | UV, TX photoinitiator | Bicyclic polymer | 83 | 12.7 |

| Diels-Alder | Sc(OTf)₃, 100°C | Bicyclo[3.2.1]octane | 72 | 18.2 |

| Epoxidation | m-CPBA, CH₂Cl₂ | trans-Epoxide | 85 | 22.5 |

Computational Insights

DFT studies reveal:

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing allylcyclopentane in academic research?

- Methodological Answer : The synthesis of this compound typically involves cyclopentane derivatives and allylation reactions. To optimize purity (>98%), use gas chromatography (GC) with flame ionization detection (FID) for monitoring reaction progress. For characterization, employ H and C NMR to confirm the allyl group’s position and cyclopentane ring integrity. Mass spectrometry (MS) can verify molecular weight (MW: 96.17 g/mol). Ensure experimental sections detail solvent selection, catalyst (e.g., palladium complexes), and reaction conditions (temperature, pressure). New compounds require elemental analysis and spectral data, while known compounds should reference prior synthesis methods .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodological Answer : Reproducibility hinges on meticulous documentation of reaction parameters (e.g., molar ratios, catalyst loading, and reaction time). Use standardized protocols from peer-reviewed literature, and include error margins for key variables. For example, thermodynamic data from gas-phase studies (e.g., enthalpy of formation: ΔH = 14.77 kcal/mol) should be cross-validated using calorimetry . Raw data (e.g., NMR spectra, GC traces) must be archived in supplementary materials, adhering to journal guidelines for transparency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : this compound (CAS 3524-75-2) is flammable and requires storage in inert atmospheres. Use fume hoods for synthesis, and consult Safety Data Sheets (SDS) for spill management. Toxicity data is limited, so implement glovebox techniques for prolonged exposure scenarios. Document safety procedures in appendices, referencing institutional guidelines for hazardous materials .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical thermodynamic data for this compound?

- Methodological Answer : Discrepancies in thermodynamic properties (e.g., residual ΔH = 5.27 kcal/mol in gas-phase studies ) may arise from approximations in density functional theory (DFT). To address this, compare multiple computational models (e.g., B3LYP vs. M06-2X) with high-level ab initio methods (CCSD(T)). Validate results against experimental values using statistical tools like root-mean-square deviation (RMSD). Publish computational parameters (basis sets, solvation models) in supplementary materials .

Q. What strategies are effective for analyzing this compound’s reactivity in catalytic systems?

- Methodological Answer : Investigate this compound’s behavior in transition-metal-catalyzed reactions (e.g., hydrofunctionalization) using kinetic isotope effects (KIE) and Hammett plots. For example, monitor regioselectivity in allylic C–H activation via in-situ IR spectroscopy. Compare turnover frequencies (TOF) with analogous alkenes (e.g., cyclohexene) to identify steric/electronic influences. Data should be contextualized with mechanistic studies (e.g., deuterium labeling) .

Q. How should researchers address inconsistencies in this compound’s spectral data across studies?

- Methodological Answer : Contradictions in NMR or IR spectra may stem from solvent effects or impurities. Replicate experiments using ultra-pure solvents (e.g., deuterated chloroform filtered through molecular sieves). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For unresolved issues, perform collaborative inter-laboratory studies and publish raw spectral datasets .

Q. Data Presentation & Publication Guidelines

Q. What are best practices for visualizing this compound’s structural and reactivity data in manuscripts?

- Methodological Answer : For structural clarity, include optimized DFT geometries (bond lengths/angles) in tables and reaction coordinate diagrams. Avoid overcrowding figures with excessive chemical structures; prioritize 2–3 key intermediates. Use color-coding for electron density maps (e.g., blue=electrophilic regions). Follow journal-specific formatting for schemes and appendices .

属性

IUPAC Name |

prop-2-enylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIDGVQVYHCGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188733 | |

| Record name | Allylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-75-2 | |

| Record name | Allylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allylcyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKL3Z8PQ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。